REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)#[N:7].[CH2:14]=[C:15]([CH3:17])[CH3:16].[OH-:18].[Na+]>C(O)(=O)C>[C:15]([NH:7][C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)=[O:18])([CH3:17])([CH3:16])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
575 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CN=C1
|
Name
|
|
Quantity
|
142.4 g
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
ice water
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1527 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred for a further 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(cooling)
|
Type
|
CUSTOM
|
Details
|
being kept below 25° C. by appropriate cooling
|
Type
|
EXTRACTION
|
Details
|
extracted continuously for 4 hours with 2.5 l of hot methylcyclohexane in a liquid-liquid extractor
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The extract was cooled to 4° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the product which had crystallized out
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |